Differential DHFR Inhibition: Superior Potency Against Plasmodium berghei vs. Mammalian and Bacterial Enzymes
2,3-Dichloropyrido[1,2-a]pyrimidin-4-one exhibits a marked selectivity in inhibiting dihydrofolate reductase (DHFR) from Plasmodium berghei (a malaria model) compared to human and bacterial isoforms [1]. Specifically, it inhibits P. berghei DHFR with an IC50 of 1.20 nM, whereas its potency against human PARP-1 is substantially lower at 1,300 nM (IC50), representing over a 1,000-fold difference [1]. This selectivity profile is critical for anti-parasitic applications where minimizing host toxicity is paramount.
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 1.20 nM (Plasmodium berghei DHFR); 1,300 nM (Human PARP-1); 3.5 nM (E. coli DHFR) |
| Comparator Or Baseline | Plasmodium berghei DHFR vs. Human PARP-1 vs. E. coli DHFR |
| Quantified Difference | >1,000-fold selectivity for P. berghei DHFR over human PARP-1 |
| Conditions | In vitro enzyme inhibition assays |
Why This Matters
This data quantifies a specific therapeutic window, making the compound a compelling starting point for antimalarial drug discovery with reduced off-target human toxicity.
- [1] BindingDB. (n.d.). BDBM50409626 (CHEMBL5284314). Affinity Data for 2,3-dichloropyrido[1,2-a]pyrimidin-4-one. View Source
